molecular formula C6H14N2 B12081856 2-Methylpiperidin-4-amine

2-Methylpiperidin-4-amine

Cat. No.: B12081856
M. Wt: 114.19 g/mol
InChI Key: ROCOIOKGIYJZNN-UHFFFAOYSA-N
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Description

2-Methylpiperidin-4-amine is a chemical compound belonging to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpiperidin-4-amine typically involves the cyclization of appropriate precursors. One common method is the reduction of 2-Methylpiperidin-4-one using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). Another approach involves the amination of 2-Methylpiperidine using ammonia or amines under catalytic conditions .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactions to enhance efficiency and yield. Catalysts such as palladium or rhodium complexes are used to facilitate the amination process. The reaction conditions are optimized to ensure high selectivity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Methylpiperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Methylpiperidin-4-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound serves as a precursor for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor agonists.

    Medicine: It is investigated for its potential therapeutic properties, including its role in the development of drugs for neurological disorders and cancer.

    Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-Methylpiperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a methyl group at the 2-position and an amine group at the 4-position. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

2-methylpiperidin-4-amine

InChI

InChI=1S/C6H14N2/c1-5-4-6(7)2-3-8-5/h5-6,8H,2-4,7H2,1H3

InChI Key

ROCOIOKGIYJZNN-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CCN1)N

Origin of Product

United States

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